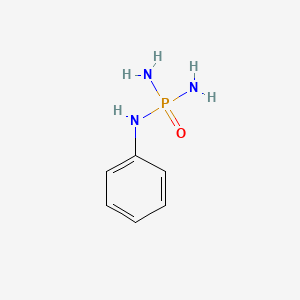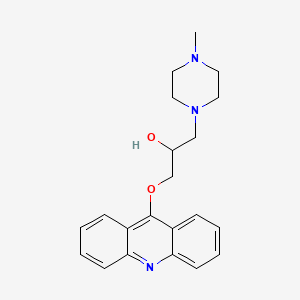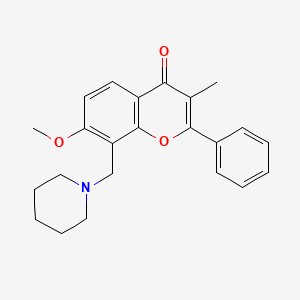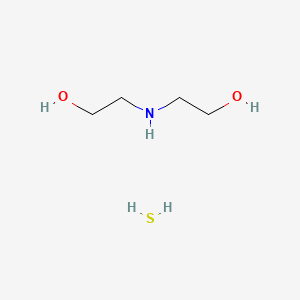
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is a complex organic compound with a unique structure that includes both quinoline and aniline moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinoline-2,4-dione under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline or aniline moieties.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Applications De Recherche Scientifique
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilino-2-oxo-1(2H)-quinoline derivatives: These compounds share a similar core structure but may have different substituents.
N-Phenylacetamide derivatives: These compounds share the N-phenylacetamide moiety but may have different aromatic rings.
Uniqueness
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is unique due to its specific combination of quinoline and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
344239-03-8 |
|---|---|
Formule moléculaire |
C23H19N3O2 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-(4-anilino-2-oxoquinolin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-18-11-5-2-6-12-18)16-26-21-14-8-7-13-19(21)20(15-23(26)28)24-17-9-3-1-4-10-17/h1-15,24H,16H2,(H,25,27) |
Clé InChI |
ILTWMFDOPUPSSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


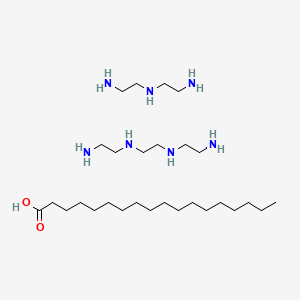
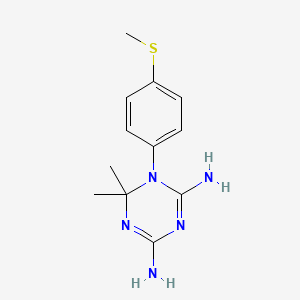
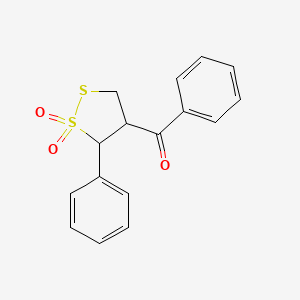
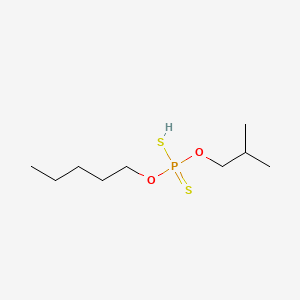
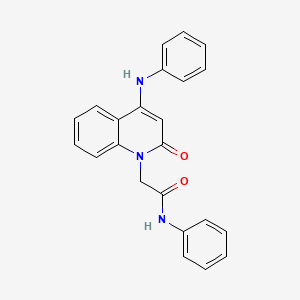
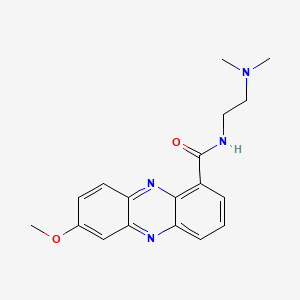
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)

